molecular formula C8H9F2NO2 B13321957 2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol

2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol

Cat. No.: B13321957
M. Wt: 189.16 g/mol
InChI Key: ZDWABOJCXAANFA-UHFFFAOYSA-N
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Description

2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol is a chemical compound with the molecular formula C8H9F2NO2 It is characterized by the presence of an amino group, two fluorine atoms, and a phenoxy group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol typically involves the reaction of 2,3,5-trifluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(2,3,5-trifluorophenoxy)ethanol. This intermediate is then subjected to a nucleophilic substitution reaction with ammonia to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. The presence of fluorine atoms further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

2-(2-amino-3,5-difluorophenoxy)ethanol

InChI

InChI=1S/C8H9F2NO2/c9-5-3-6(10)8(11)7(4-5)13-2-1-12/h3-4,12H,1-2,11H2

InChI Key

ZDWABOJCXAANFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCCO)N)F)F

Origin of Product

United States

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